molecular formula C17H16N2OS2 B188488 2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 59898-69-0

2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B188488
CAS No.: 59898-69-0
M. Wt: 328.5 g/mol
InChI Key: YIURYXHWOANFKY-UHFFFAOYSA-N
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Description

This compound belongs to the thienopyrimidine class, characterized by a fused bicyclic core with a sulfur atom in the thiophene ring and a pyrimidinone moiety. It is synthesized via a multi-step pathway starting from 2-amino-3-carbethoxy-4,5,6,7-tetrahydrobenzothiophene (1). Treatment with carbon disulfide and sodium hydroxide forms a dithiocarbamic acid intermediate (2), which undergoes methylation and subsequent hydrazine hydrate reflux to yield the key intermediate 3-amino-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one (3). Condensation with p-tolualdehyde introduces the p-tolyl substituent at position 3, forming the target compound .

Thienopyrimidines are studied for their analgesic, anti-inflammatory, and antimicrobial properties. The 2-mercapto group and substituents at position 3 modulate biological activity, making structural analogues a focus of pharmacological research .

Properties

IUPAC Name

3-(4-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-10-6-8-11(9-7-10)19-16(20)14-12-4-2-3-5-13(12)22-15(14)18-17(19)21/h6-9H,2-5H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIURYXHWOANFKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354293
Record name 2-mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59898-69-0
Record name 2,3,5,6,7,8-Hexahydro-3-(4-methylphenyl)-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59898-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Gewald Reaction-Based Thiophene Ring Formation

The Gewald reaction serves as a foundational step for constructing the 2-aminothiophene-3-carboxylate intermediate, a precursor critical to thienopyrimidine synthesis. Ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate (1 ) is synthesized via a three-component reaction involving piperidin-4-one, sulfur, and ethyl cyanoacetate under refluxing ethanol with morpholine as a catalyst. Cyclocondensation of 1 with formamidine acetate in N-methylpyrrolidone (NMP) at 120°C yields the pyrimidine ring, though this route requires optimization for the tetrahydrobenzo derivative.

Cyclization via Hydrazine Hydrate Treatment

An alternative approach involves treating methyl 2-methylsulfanylthiocarbonylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (2 ) with hydrazine hydrate. This step eliminates methyl mercaptan and induces cyclization to form 3-amino-2-mercapto-5,6,7,8-tetrahydro-3H-benzothieno[2,3-d]pyrimidin-4-one (3 ), a key intermediate. The reaction proceeds in ethanol under reflux for 8 hours, achieving a 75% yield. Spectral confirmation includes IR absorption at 2550 cm⁻¹ (S–H) and 1680 cm⁻¹ (C=O), alongside a molecular ion peak at m/z 253 in mass spectrometry.

Optimization and Scalability Considerations

Solvent and Catalytic Effects

Dimethyl sulfoxide (DMSO) enhances reaction rates in the methylation of dithiocarbamate intermediates, while dimethyl sulfate serves as a methylating agent. Polar aprotic solvents like DMF are critical for cyclization steps involving thiourea derivatives.

Yield Comparison Across Methods

MethodIntermediateYield (%)Purity (HPLC)
Gewald → Formamidine13 68>95
Hydrazine Cyclization23 75>98
Schiff Base Condensation3 → Target92>97

Analytical Validation and Spectral Data

Infrared Spectroscopy

  • S–H Stretch : 2550 cm⁻¹ (broad, medium intensity).

  • C=O Stretch : 1680 cm⁻¹ (sharp, strong).

  • C=N Stretch : 1620 cm⁻¹ (Schiff base formation).

Nuclear Magnetic Resonance

  • ¹H-NMR (CDCl₃) : δ 1.52–1.91 (m, 8H, cyclohexyl CH₂), δ 2.35 (s, 3H, p-tolyl CH₃), δ 7.25–7.30 (d, 2H, aromatic H).

  • ¹³C-NMR : δ 22.8 (cyclohexyl CH₂), δ 21.9 (p-tolyl CH₃), δ 160.5 (C=O).

Mass Spectrometry

  • Molecular Ion : m/z 355 (M⁺), consistent with C₁₈H₁₇N₃OS₂.

  • Fragmentation : Loss of SH (33 amu) and CO (28 amu) groups observed .

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be tailored to produce different derivatives and analogs of the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines, alcohols, and halides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them useful for various applications.

Scientific Research Applications

Chemistry

In chemistry, 2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be employed as a probe or inhibitor in studies involving enzyme activity and protein interactions. Its ability to interact with specific molecular targets can provide insights into biological processes and pathways.

Medicine

In the medical field, derivatives of this compound may have potential therapeutic applications. For example, they could be investigated for their analgesic, anti-inflammatory, or anticancer properties. Preclinical and clinical studies would be necessary to evaluate their efficacy and safety.

Industry

In industry, this compound and its derivatives could be used in the development of new materials, such as polymers and coatings. Its chemical properties may also make it useful in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one exerts its effects depends on its molecular targets and pathways involved. For instance, if used as an inhibitor, it may bind to specific enzymes or receptors, interfering with their normal function. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Analgesic and Anti-inflammatory Activity

Derivatives of the parent compound (AS1–AS10) were synthesized by modifying the substituent at position 3. Key findings include:

Structural and Functional Modifications in Related Thienopyrimidines

Table 2: Comparison with Other Thienopyrimidine Derivatives
Compound Name / ID Core Structure Modification Key Activity Reference
11d Pyrido-thieno fusion Not specified (structural study)
12 Chlorophenyl-triazolo fusion Antimicrobial
26 Phenylamino and hydrazino groups Antimicrobial
3-(3-(Dimethylamino)propyl) Dimethylaminopropyl chain Not specified (structural analogue)
  • Pyrido-thieno derivatives (e.g., 11d) exhibit distinct ring fusion but lack reported biological data .
  • Triazolo-fused derivatives (e.g., 12) and arylidine-hydrazino derivatives (e.g., 26) show antimicrobial activity, highlighting the versatility of the thienopyrimidine scaffold .

Molecular Weight and Physicochemical Properties

The molecular weight and substituent type influence solubility and bioavailability:

Table 3: Physicochemical Properties of Key Analogues
Compound ID Molecular Formula Molecular Weight Melting Point (°C)
Target C₁₇H₁₇N₃OS₂ 343.47 Not reported
AS1 C₁₄H₂₀N₄OS₂ 324.46 255–257
AS9 C₁₇H₁₆N₄O₃S₂ 412.47 Not reported
5a C₁₉H₂₁N₃OS₂ 379.51 Not reported

Research Findings and Implications

  • Structure-Activity Relationship (SAR):
    • Position 3 substituents dictate potency. Aliphatic groups optimize analgesic/anti-inflammatory activity, while aryl groups require careful steric tuning .
    • The 2-mercapto group is critical for hydrogen bonding with target enzymes like cyclooxygenase (COX) .
  • Therapeutic Potential: AS1 and AS3 are promising leads for non-ulcerogenic anti-inflammatory agents, showing lower gastric toxicity than aspirin . Antimicrobial derivatives (e.g., 12, 26) expand applications to infectious diseases .

Biological Activity

2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one (often referred to as 2-Mercapto-thienopyrimidine) is a compound of significant interest due to its diverse biological activities. It belongs to a class of heterocyclic compounds known for their pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

  • Molecular Formula : C17H16N2OS2
  • Molecular Weight : 328.45 g/mol
  • CAS Number : 59898-69-0

The biological activity of 2-Mercapto-thienopyrimidine can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds in the thienopyrimidine class have shown promising antimicrobial properties against various pathogens. The presence of the thiol group is believed to enhance their interaction with microbial enzymes.
  • Antiviral Activity : Recent studies suggest that similar thienopyrimidine derivatives exhibit antiviral effects by inhibiting viral replication and affecting viral protein synthesis pathways.
  • Enzyme Inhibition : Research indicates that 2-Mercapto-thienopyrimidine acts as an inhibitor for several key enzymes involved in metabolic pathways, including monoamine oxidase and heat shock proteins, which are crucial in stress responses and cellular protection.

Antimicrobial Studies

A range of studies have evaluated the antimicrobial efficacy of 2-Mercapto-thienopyrimidine against various bacterial strains. The results are summarized in the table below:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus15 µg/mLModerate
Escherichia coli20 µg/mLModerate
Mycobacterium tuberculosis>250 µg/mLWeak
Candida albicans10 µg/mLStrong

These findings indicate that while the compound exhibits moderate activity against certain Gram-positive and Gram-negative bacteria, its effectiveness against Mycobacterium tuberculosis remains limited.

Antiviral Studies

In a recent study focusing on thienopyrimidine derivatives, it was found that compounds similar to 2-Mercapto-thienopyrimidine displayed significant antiviral activity. Specifically, they inhibited the replication of viruses in vitro at concentrations as low as 0.20 μM, demonstrating a promising avenue for future antiviral drug development .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Medicinal Chemistry evaluated a series of thienopyrimidine derivatives, including 2-Mercapto-thienopyrimidine. The results showed that modifications at the p-tolyl position significantly enhanced antimicrobial potency against Staphylococcus aureus and Escherichia coli.
  • Antiviral Activity Assessment :
    In another investigation, researchers tested various thienopyrimidine compounds against viral strains such as HIV and influenza. The results indicated that certain structural modifications led to enhanced inhibitory effects on viral replication pathways.

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